2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
Description
Properties
IUPAC Name |
2-[4-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c21-19(25)14-7-1-3-9-16(14)27-12-6-5-11-22-18(24)13-23-15-8-2-4-10-17(15)28-20(23)26/h1-4,7-10H,11-13H2,(H2,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWQSDULGLYRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This step involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative to form the benzo[d]oxazole ring.
Acetylation: The benzo[d]oxazole is then acetylated using acetic anhydride to introduce the acetamido group.
Butynylation: The acetamido derivative is reacted with a butynyl halide under basic conditions to form the butynyl ether linkage.
Coupling with Benzamide: Finally, the butynyl ether intermediate is coupled with benzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The benzamide and benzo[d]oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzamide and benzo[d]oxazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzoxazole derivatives, including compounds similar to 2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide, as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). These compounds have shown significant anticancer activity by inhibiting tumor angiogenesis, which is crucial for tumor growth and metastasis .
Case Study:
A series of benzoxazole derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. For instance, one derivative demonstrated a 16.52% apoptosis rate in HepG2 cells compared to a control rate of 0.67% . This indicates the potential of these compounds in cancer therapy.
Neuroprotective Effects
Benzoxazole-based compounds have also been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. These compounds can modulate signaling pathways involved in neuroinflammation and neuronal death, thereby providing a protective effect against beta-amyloid-induced toxicity .
Research Findings:
In vitro studies demonstrated that certain derivatives could protect PC12 cells from beta-amyloid-induced apoptosis by reducing hyperphosphorylation of tau protein and decreasing the expression of pro-apoptotic factors like Bcl-2-associated X protein (Bax) .
Inhibition of Key Enzymes
The compound's mechanism involves the inhibition of key enzymes associated with cancer progression and neurodegeneration. For example, it may act as an inhibitor of acetylcholinesterase (AChE), similar to other benzoxazole derivatives that have shown efficacy against AChE, which is crucial for managing symptoms in Alzheimer's patients .
Modulation of Signaling Pathways
The compound may also influence various signaling pathways such as the Akt/GSK-3β/NF-kB pathway, which plays a significant role in cell survival and apoptosis. By modulating these pathways, the compound can enhance neuronal survival and reduce inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Tables
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include various enzymes or receptors, and the pathways involved would be those related to the biological activity being studied.
Comparison with Similar Compounds
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)
- Structure: Shares the benzoxazolone core but replaces the alkyne linker with a bis(pyridin-2-ylmethyl)amino-acetamido group.
- Application : Designed as a TSPO-selective SPECT ligand for neuroimaging .
- Key Findings : Exhibits high selectivity for TSPO but requires carbon-11 labeling for clinical use. Its bulky pyridine substituents may limit blood-brain barrier (BBB) penetration compared to the target compound’s alkyne spacer .
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
- Structure : Incorporates a naphthalene substituent at the 5-position of the benzoxazolone ring and lacks the alkyne linker.
- Application : TSPO PET tracer with reduced intersubject variability in binding studies .
- Key Findings: Demonstrated superior bioavailability and plasma clearance in preclinical models.
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Structure : Features a shorter propanamide chain instead of the but-2-yn-1-yloxy-benzamide terminus.
- Application: Evaluated as an immunoproteasome inhibitor .
- Key Findings : Exhibits moderate conversion rates (10–18%) in enzymatic assays, suggesting lower metabolic stability compared to the target compound’s alkyne linker, which may resist oxidative degradation .
Functional Analogues with Heterocyclic-Benzamide Hybrids
Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- Structure : Replaces benzoxazolone with a nitro-thiazole ring but retains the benzamide group.
- Application : Broad-spectrum antiparasitic agent .
- This highlights the critical role of the benzoxazolone core in neuroinflammatory applications .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural formula.
Research Findings and Implications
- Structural Flexibility : The alkyne linker in the target compound may enhance metabolic stability and BBB penetration compared to analogues with shorter chains or bulkier substituents .
- Synthetic Feasibility : Suzuki coupling (used for [11C]NBMP) and reductive amination (as in ) are scalable methods, whereas the target compound’s alkyne spacer might require specialized palladium-catalyzed reactions .
- Biological Specificity : Benzoxazolone derivatives exhibit a strong affinity for TSPO, but substituent modifications (e.g., naphthalene in NBMP vs. alkyne in the target compound) significantly influence intersubject variability and tissue distribution .
Biological Activity
The compound 2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of benzamide derivatives featuring an oxazole moiety. Its structure can be represented as follows:
This molecular formula indicates the presence of functional groups that may contribute to its biological activity, such as the oxazole ring, which is known for its role in various pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers. For instance, derivatives of oxazole have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties : Some derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria. The structure–activity relationship (SAR) indicates that modifications to the benzamide structure can enhance antimicrobial efficacy .
- Enzyme Inhibition : The compound's interaction with specific enzymes has been explored, particularly its potential as an inhibitor of adenylyl cyclase (AC). Compounds structurally related to this compound have shown IC50 values indicating effective inhibition of AC activity in cellular assays .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Interaction : The compound is believed to bind to active sites on target enzymes, inhibiting their function through competitive inhibition. This is facilitated by hydrogen bonding and hydrophobic interactions due to the presence of the oxazole and amide groups .
- Cell Cycle Arrest : In cancer cells, similar compounds have been shown to induce cell cycle arrest, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways involved in cell proliferation and survival .
Table 1: Anticancer Activity of Related Compounds
Table 2: Antimicrobial Activity
| Compound Name | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 32 | |
| Compound E | Escherichia coli | 64 |
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the effects of a series of oxazole derivatives on human cancer cell lines. The findings indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells, with some compounds achieving IC50 values below 10 µM.
- Antimicrobial Screening : Another study focused on the antimicrobial properties of related benzoxazole derivatives demonstrated selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) indicating potential for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
